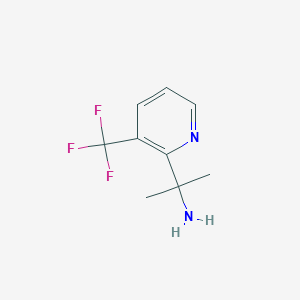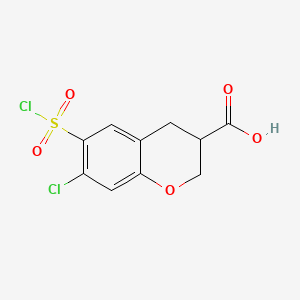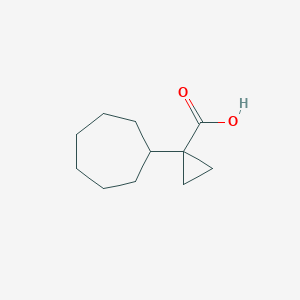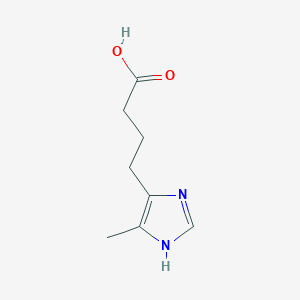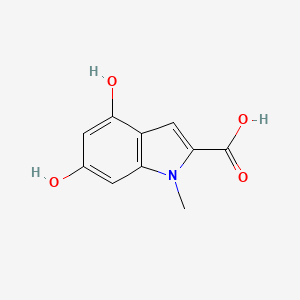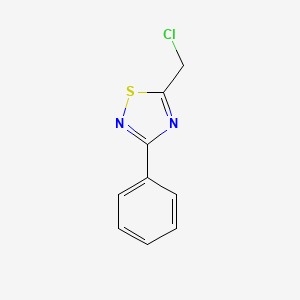![molecular formula C7H13Cl2N B13527443 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride is a chemical compound with the molecular formula C7H12ClN.ClH. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride typically involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with chlorinating agents to introduce the chlorine atom. The resulting intermediate is then treated with methanamine to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The spirocyclic structure allows for addition reactions with various reagents, leading to the formation of new compounds
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride can be compared with other spirocyclic compounds, such as:
1,1-Dichloro-2,2,6,6-tetramethyl-4-oxaspiro[2.3]hexan-5-one: Known for its unique reactivity and applications in organic synthesis.
Spiro[2.3]hexane derivatives: Various derivatives with different substituents exhibit distinct chemical and biological properties
The uniqueness of 1-{1-Chlorospiro[2
Properties
Molecular Formula |
C7H13Cl2N |
|---|---|
Molecular Weight |
182.09 g/mol |
IUPAC Name |
(2-chlorospiro[2.3]hexan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c8-7(5-9)4-6(7)2-1-3-6;/h1-5,9H2;1H |
InChI Key |
YAPJACXEXFQSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2(CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13527376.png)

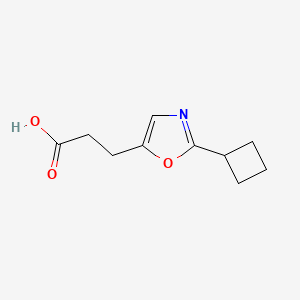
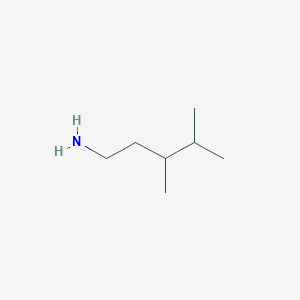
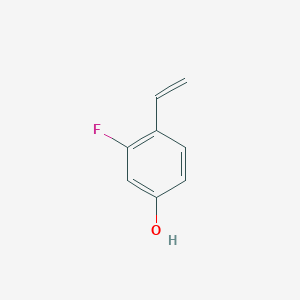
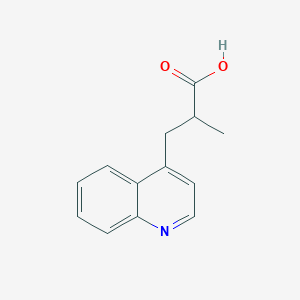
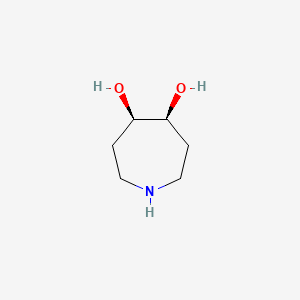
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
